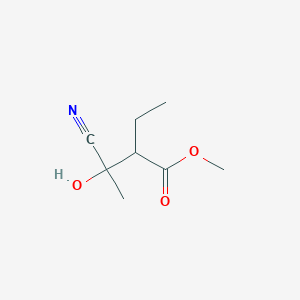
Methyl 3-cyano-2-ethyl-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-cyano-2-ethyl-3-hydroxybutanoate is an organic compound with the molecular formula C8H13NO3. It is a versatile intermediate used in various chemical syntheses and industrial applications. This compound is characterized by the presence of a cyano group, a hydroxyl group, and an ester functional group, making it a valuable building block in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-cyano-2-ethyl-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation followed by esterification. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-cyano-2-ethyl-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of methyl 3-cyano-2-ethyl-3-oxobutanoate.
Reduction: Formation of methyl 3-amino-2-ethyl-3-hydroxybutanoate.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-cyano-2-ethyl-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, flavors, and fragrances.
Mécanisme D'action
The mechanism of action of methyl 3-cyano-2-ethyl-3-hydroxybutanoate depends on its specific application. In general, the compound can interact with various molecular targets and pathways. For example, in pharmaceutical applications, it may act as an enzyme inhibitor or receptor agonist/antagonist. The presence of functional groups such as the cyano and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Methyl 3-cyano-2-ethyl-3-hydroxybutanoate can be compared with similar compounds such as:
Ethyl 3-cyano-2-ethyl-3-hydroxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-cyano-2-methyl-3-hydroxybutanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-cyano-2-methyl-3-hydroxybutanoate: Similar structure but with both an ethyl ester group and a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
850429-04-8 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
methyl 3-cyano-2-ethyl-3-hydroxybutanoate |
InChI |
InChI=1S/C8H13NO3/c1-4-6(7(10)12-3)8(2,11)5-9/h6,11H,4H2,1-3H3 |
Clé InChI |
AYKONARUGCGIID-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OC)C(C)(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


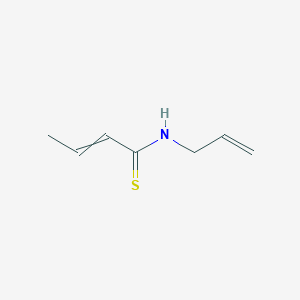
![3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol](/img/structure/B14204821.png)
![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
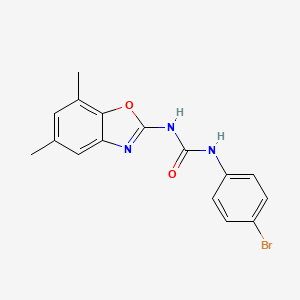
![N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine](/img/structure/B14204829.png)
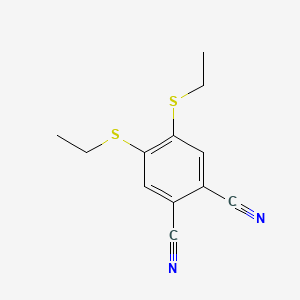
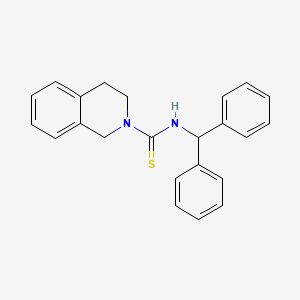
![1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride](/img/structure/B14204834.png)
![2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol](/img/structure/B14204835.png)
![7,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14204838.png)
![2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14204844.png)
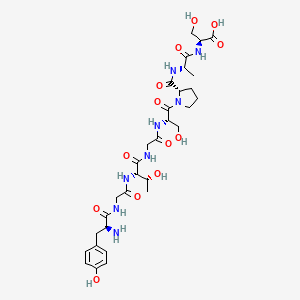
![Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14204854.png)

